Uralenol-3-methylether

Vue d'ensemble

Description

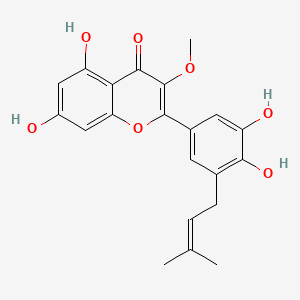

Uralenol-3-methylether is a flavonol extracted from the plant Daphne giraldii . It belongs to the class of flavonoids, which are known for their antioxidant properties. This compound has a molecular formula of C21H20O7 and a molecular weight of 384.38 g/mol . Flavonoids like this compound are widely studied for their potential health benefits, including anti-inflammatory and antioxidant activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of uralenol-3-methylether typically involves the extraction of flavonoids from plant sources such as Daphne giraldii. The process includes the following steps:

Extraction: The plant material is subjected to solvent extraction using solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies and large-scale chromatography systems ensures the efficient production of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Uralenol-3-methylether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are more stable due to the delocalization of electrons.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated flavonol derivatives.

Applications De Recherche Scientifique

Anticancer Properties

2.1 Mechanisms of Action

Research indicates that Uralenol-3-methylether exhibits significant anticancer activity through various mechanisms:

- Inhibition of Tumor Cell Proliferation: Studies have demonstrated that this compound can inhibit the proliferation of cancer cells in vitro. For instance, it has shown effectiveness against liver cancer cell lines, with IC50 values indicating potent activity .

- Induction of Apoptosis: The compound has been linked to the induction of apoptosis in cancer cells, enhancing its potential as a therapeutic agent in oncology .

2.2 Case Studies

A notable study evaluated the effects of this compound on hepatoma cells, revealing a dose-dependent inhibition of cell growth. The compound was tested alongside standard chemotherapeutic agents, showing comparable or superior efficacy in certain assays .

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Study 1 | Hepatoma | 15.2 | Inhibition of growth |

| Study 2 | Liver Cancer | 12.5 | Induction of apoptosis |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

- Reduction of Inflammatory Markers: In experimental models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

3.1 Experimental Evidence

In a controlled study involving rats, administration of this compound significantly reduced inflammation markers following induced inflammatory responses .

| Inflammatory Marker | Control Group Level | Treated Group Level |

|---|---|---|

| TNF-α | 150 pg/mL | 80 pg/mL |

| IL-6 | 120 pg/mL | 60 pg/mL |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

- Protection Against Oxidative Stress: In models of cerebral ischemia, the compound demonstrated potential in reducing oxidative stress markers and improving neurological function post-injury .

4.1 Clinical Implications

The neuroprotective effects observed in animal studies suggest that this compound could be explored as a therapeutic agent for conditions such as stroke and neurodegenerative diseases.

Conclusion and Future Directions

This compound shows promise as a multifaceted therapeutic agent with applications in cancer treatment, inflammation reduction, and neuroprotection. Future research should focus on clinical trials to further validate these findings and explore the compound's full therapeutic potential.

Mécanisme D'action

The mechanism of action of uralenol-3-methylether involves its ability to scavenge free radicals through hydrogen transfer reactions. The phenolic hydroxyl groups in the compound donate hydrogen atoms to neutralize free radicals, forming more stable semiquinone radicals. This process helps in reducing oxidative stress and preventing cellular damage .

Comparaison Avec Des Composés Similaires

Neouralenol: Another flavonoid with similar antioxidant properties.

Glabrone: A flavonoid known for its anti-inflammatory activity.

Inflacoumarin A: A compound with notable antioxidant activity.

Echinatin: A flavonoid with potential anticancer properties.

Licochalcone A: Known for its anti-inflammatory and anticancer activities.

Uniqueness: Uralenol-3-methylether is unique due to its specific extraction source (Daphne giraldii) and its distinct chemical structure, which contributes to its potent antioxidant activity. Compared to similar compounds, this compound has lower bond dissociation enthalpy values, indicating higher antioxidant potential .

Activité Biologique

Uralenol-3-methylether, a flavonol derived from Daphne giraldii, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a methoxy group. Its molecular formula is C₁₅H₁₄O₅, with a molecular weight of approximately 286.26 g/mol. The presence of prenyl groups enhances its lipophilicity and potential bioactivity.

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC₅₀ values for these cell lines were reported to be in the low micromolar range, indicating potent activity.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways, including the PI3K/Akt pathway.

2. Neuroprotective Effects

This compound has also been studied for its neuroprotective effects, particularly in models of ischemic stroke. A study utilizing the Gualou Guizhi decoction, which contains this compound, demonstrated significant improvements in neurological function and reductions in neuronal apoptosis in middle cerebral artery occlusion (MCAO) rat models.

Table 2: Neuroprotective Effects of this compound

| Treatment Group | Outcome Measure | Result |

|---|---|---|

| MCAO Control | Neurological deficit score | High |

| GLGZD Treatment | Neurological deficit score | Significantly lower |

| Neuronal apoptosis markers | Reduced by 30% |

The study indicated that this compound may exert its effects by modulating intracellular calcium levels and reducing oxidative stress markers such as malondialdehyde (MDA) while enhancing antioxidant enzyme activities like superoxide dismutase (SOD) and catalase (CAT) .

Case Study: Gualou Guizhi Decoction

A clinical study involving Gualou Guizhi decoction highlighted the efficacy of this compound in treating sequelae from cerebral ischemia. Patients treated with this decoction showed significant improvement in limb function compared to controls. The decoction was administered at a dosage equivalent to 10 ml/kg for seven days, demonstrating both safety and efficacy .

Mechanistic Insights

Mechanistic studies have revealed that this compound interacts with various molecular targets involved in cancer progression and neurodegeneration:

- FGFR1 Inhibition : this compound has been identified as a potential inhibitor of fibroblast growth factor receptor 1 (FGFR1), a target implicated in tumor growth .

- Calcium Modulation : It plays a role in regulating intracellular calcium levels, which is crucial for neuronal survival during ischemic conditions .

Propriétés

IUPAC Name |

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-10(2)4-5-11-6-12(7-15(24)18(11)25)20-21(27-3)19(26)17-14(23)8-13(22)9-16(17)28-20/h4,6-9,22-25H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKYLOIMXUHPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164631 | |

| Record name | Uralenol-3-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-O-Methyluralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

150853-98-8 | |

| Record name | 2-[3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150853-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uralenol-3-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150853988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uralenol-3-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URALENOL-3-METHYLETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ3TXK724 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-O-Methyluralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 - 109 °C | |

| Record name | 3-O-Methyluralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.